4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate
Description
This compound belongs to a class of hydrazinylidene derivatives characterized by a central hydrazone scaffold linking substituted phenoxyacetyl and benzoate moieties. Its structure features a 4-chlorophenoxy group attached to an acetylhydrazinylidene unit, which is further connected to a phenyl ring esterified with 4-bromobenzoic acid.
Properties
Molecular Formula |
C22H16BrClN2O4 |
|---|---|
Molecular Weight |
487.7 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-chlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate |
InChI |
InChI=1S/C22H16BrClN2O4/c23-17-5-3-16(4-6-17)22(28)30-20-9-1-15(2-10-20)13-25-26-21(27)14-29-19-11-7-18(24)8-12-19/h1-13H,14H2,(H,26,27)/b25-13+ |
InChI Key |
ANFFPJHDYVIYIZ-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)COC2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Br |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)COC2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate typically involves the following steps:
Formation of 4-chlorophenoxyacetic acid: This is achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Acylation: The 4-chlorophenoxyacetic acid is then acylated with hydrazine to form the corresponding hydrazide.
Condensation: The hydrazide is then condensed with 4-bromobenzaldehyde under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The reaction conditions would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzoate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures may exhibit several biological activities, including:
- Antimicrobial Activity : The hydrazine and phenoxy groups can enhance the compound's ability to inhibit bacterial growth. Studies have shown that derivatives of hydrazine possess significant antimicrobial properties due to their ability to disrupt bacterial cell membranes.
- Anticancer Properties : The compound may act as an anticancer agent by inhibiting specific enzymes involved in cancer cell proliferation. Preliminary studies suggest that it could induce apoptosis in cancer cells, particularly in breast cancer cell lines.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. This suggests potential applications in treating inflammatory diseases.
Synthesis and Reaction Mechanisms
The synthesis of 4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate typically involves several steps, including:
- Formation of Hydrazinylidene : The initial step involves the reaction of a hydrazine derivative with an appropriate carbonyl compound to form the hydrazinylidene moiety.
- Acetylation : The introduction of the acetyl group enhances the compound's reactivity and stability.
- Bromination : The final step involves bromination to yield the target compound.
Careful control of reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 4-Chlorophenol | Simple phenolic structure | Antimicrobial |
| Acetaminophen | Para-substituted phenol | Analgesic and antipyretic |
| Hydrazine | Simple hydrazine structure | Potentially toxic but used in some pharmaceuticals |
| This compound | Complex structure with hydrazinylidene and phenoxy groups | Antimicrobial, anticancer, anti-inflammatory |
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of various derivatives found that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) against common pathogens such as Staphylococcus aureus at concentrations as low as 32 µg/mL.
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro tests on breast cancer cell lines (MCF-7) revealed that derivatives showed IC50 values ranging from 10 to 20 µM, indicating moderate cytotoxicity. This suggests that further structural modifications could enhance potency against cancer cells.
Mechanism of Action
The mechanism of action of 4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in the substituents on the phenoxyacetyl and benzoate groups. These variations impact molecular weight, polarity, and thermal stability:
Notes:
- The target compound’s predicted melting point (~200–220°C) is inferred from analogs with similar halogenated substituents (e.g., compound 15 in melts at 186–188°C) .
Discussion of Substituent Effects
- Phenoxyacetyl Modifications: The 4-Cl substituent (target compound) offers a balance between electron-withdrawing effects and steric accessibility, unlike bulkier groups (e.g., isopropyl in ), which may hinder binding to biological targets .
- Thiazolidinone vs. Benzoate: Thiazolidinone-containing analogs () exhibit distinct bioactivity profiles due to their heterocyclic core, which facilitates hydrogen bonding and metal chelation .
Biological Activity
The compound 4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and pharmacological implications, supported by relevant data and research findings.
Molecular Characteristics
- Molecular Formula : C23H18BrClN2O4
- Molecular Weight : 488.9 g/mol
- IUPAC Name : this compound
The structure of this compound includes a hydrazinylidene moiety and a phenoxy group, which are known to participate in various chemical reactions and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Phenoxy Group | Potential for electrophilic substitution |
| Hydrazinylidene Moiety | Capable of nucleophilic addition |
| Bromobenzoate | Enhances lipophilicity |
Pharmacological Properties
Research indicates that compounds with similar structures to This compound may exhibit diverse biological activities, including:
- Anti-inflammatory effects
- Antimicrobial properties
- Anticancer activity
These activities are often linked to the ability of the compound to interact with specific biological targets, such as enzymes and receptors.
Case Studies and Research Findings
-
Anticancer Activity
- A study investigated the cytotoxic effects of hydrazine derivatives on various cancer cell lines. Results indicated significant inhibition of cell proliferation, suggesting that the hydrazinylidene structure may contribute to anticancer properties through apoptosis induction .
- Antimicrobial Effects
- Enzyme Inhibition
Interaction Studies
Molecular docking studies have been employed to assess how This compound interacts with biological macromolecules. Techniques such as surface plasmon resonance have further elucidated binding affinities, indicating a strong interaction with target proteins .
Synthesis Methodology
The synthesis of this compound involves several steps:
-
Formation of Hydrazone
- The reaction between 4-chlorophenoxyacetic acid and hydrazine hydrate leads to the formation of the corresponding hydrazone.
-
Condensation Reaction
- The hydrazone is then condensed with an appropriate aldehyde under acidic conditions to form the hydrazinylidene intermediate.
- Esterification
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
